molecular formula C8H12O3 B14475756 2,5-Diethyloxolane-3,4-dione CAS No. 65936-76-7

2,5-Diethyloxolane-3,4-dione

Cat. No.: B14475756
CAS No.: 65936-76-7
M. Wt: 156.18 g/mol
InChI Key: OAEHIXPIGWGIGO-UHFFFAOYSA-N
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Description

2,5-Diethyloxolane-3,4-dione is a cyclic dicarboxylic anhydride characterized by ethyl substituents at the 2- and 5-positions of the oxolane (tetrahydrofuran) ring. Structurally, it belongs to the class of substituted succinic anhydrides, where the ethyl groups introduce steric bulk and influence electronic properties. These compounds are typically utilized as intermediates in organic synthesis, particularly in the preparation of polymers, agrochemicals, or pharmaceuticals .

Properties

CAS No.

65936-76-7

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

2,5-diethyloxolane-3,4-dione

InChI

InChI=1S/C8H12O3/c1-3-5-7(9)8(10)6(4-2)11-5/h5-6H,3-4H2,1-2H3

InChI Key

OAEHIXPIGWGIGO-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)C(=O)C(O1)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diethyloxolane-3,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of diethyl malonate with ethyl chloroformate in the presence of a base, followed by cyclization to form the oxolane ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. Catalysts and automated systems are often employed to maintain consistent reaction conditions and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,5-Diethyloxolane-3,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

2,5-Diethyloxolane-3,4-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Diethyloxolane-3,4-dione involves its interaction with specific molecular targets. In biological systems, it may act on enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Ethyl groups at 2,5-positions may increase steric hindrance compared to methyl substituents, slowing hydrolysis or acylation reactions.

Alkyl Chain Length :

  • Longer chains (e.g., octyl in 3-octyloxolane-2,5-dione) reduce water solubility and enhance lipophilicity, making such compounds less suitable for aqueous-phase reactions .

Reactivity and Stability

  • 3,4-Dimethyloxolane-2,5-dione : Exhibits moderate reactivity in nucleophilic ring-opening due to its small methyl groups. Its symmetrical structure may favor crystallinity and stability under standard conditions .
  • Isomeric forms (cis/trans) could display divergent reactivity .
  • This compound : Hypothesized to have lower thermal stability than 3,4-substituted analogs due to asymmetric strain, though experimental validation is required.

Toxicity and Handling

Compound Toxicity Data Ecological Impact Handling Recommendations
This compound No available data Unknown persistence or mobility Assume precautionary measures (e.g., PPE, ventilation).
3,4-Dimethyloxolane-2,5-dione Limited data; industrial use Uncharacterized bioaccumulation Restricted to industrial settings with trained personnel .
3-Octyloxolane-2,5-dione Uncharacterized acute toxicity No ecotoxicological data Handle in controlled R&D environments only .

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